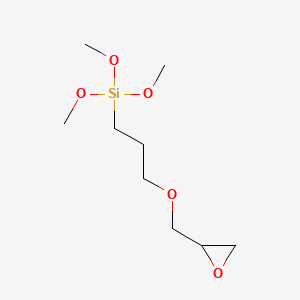
Glycidoxypropyltrimethoxysilane
Cat. No. B1200068
Key on ui cas rn:
2530-83-8
M. Wt: 236.34 g/mol
InChI Key: BPSIOYPQMFLKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04378250
Procedure details


Into a sealable, glass container were charged 50 g of γ-aminopropyl-triethoxysilane (0.226 mole) and 50 g (0.694 mole) methyl ethyl ketone. The mixture was allowed to stand one hour to permit the ketimine to form. Then 106.8 g (0.4525 mole) of γ-glicidoxypropyl-trimethoxysilane, 117.2 g of methyl ethyl ketone (1.63 mole) and 12.4 g (0.678 mole) distilled water were added to the ketimine mixture (representing a molar ratio of water per siloxane group of 0.68). The non-volatile solids content was 45 wt. % of the total coating composition, which was composed of the first component, or ketimine, and the second component (formed via partial hydrolysis of the γ-glycidoxypropyl-trimethoxysilane). The coating composition was allowed to age for about one hour, and then a sample was drawn down onto a degreased panel of polyallyl diglycol carbonate with a #22 wire wound coating rod. The coating was cured by baking at 15 hours at 80° C. The adhesion, as tested by ASTM D3359, was 100%. The scratch resistance on a Gardner Labs Scratch and Adhesion Tester was 148 g. The surface, when rubbed 100 times at 40 psi with 000 steel wool exhibited 1 or 2 scratches, but no scratches after 100 rubs at 30 psi. The usable pot life was 16-18 hours.


[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
γ-glicidoxypropyl-trimethoxysilane
Quantity
106.8 g
Type
reactant
Reaction Step Three



[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
N[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13]C)([O:9][CH2:10]C)[O:6][CH2:7]C.[CH2:15]([C:17]([CH3:19])=[O:18])C.[OH2:20]>>[CH2:15]([O:20][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH3:7])([O:9][CH3:10])[O:12][CH3:13])[CH:17]1[O:18][CH2:19]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(=O)C
|
Step Two
[Compound]
|
Name
|
ketimine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
γ-glicidoxypropyl-trimethoxysilane
|
|
Quantity
|
106.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
117.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ketimine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ketimine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
